molecular formula C11H14N2O B1415470 4-(Azetidine-1-carbonyl)-2-methylaniline CAS No. 1880923-50-1

4-(Azetidine-1-carbonyl)-2-methylaniline

Cat. No.: B1415470
CAS No.: 1880923-50-1
M. Wt: 190.24 g/mol
InChI Key: QKDYDPVVVOKEGR-UHFFFAOYSA-N
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Description

4-(Azetidine-1-carbonyl)-2-methylaniline is an organic compound that features an azetidine ring attached to a carbonyl group, which is further connected to a 2-methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidine-1-carbonyl)-2-methylaniline typically involves the reaction of azetidine-1-carbonyl chloride with 2-methylaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidine-1-carbonyl)-2-methylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

4-(Azetidine-1-carbonyl)-2-methylaniline has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(Azetidine-1-carbonyl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and carbonyl group can form hydrogen bonds and other interactions with target proteins, modulating their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    4-(Azetidine-1-carbonyl)aniline: Similar structure but lacks the methyl group on the aniline ring.

    4-(Azetidine-1-carbonyl)phenylboronic acid: Contains a boronic acid group instead of a methyl group.

    4-(Azetidine-1-carbonyl)-N-ethylbenzenesulfonamide: Features an ethyl group and a sulfonamide moiety.

Uniqueness

4-(Azetidine-1-carbonyl)-2-methylaniline is unique due to the presence of the methyl group on the aniline ring, which can influence its chemical reactivity and interactions with biological targets. This structural variation can lead to differences in its properties and applications compared to similar compounds.

Properties

IUPAC Name

(4-amino-3-methylphenyl)-(azetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-7-9(3-4-10(8)12)11(14)13-5-2-6-13/h3-4,7H,2,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDYDPVVVOKEGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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